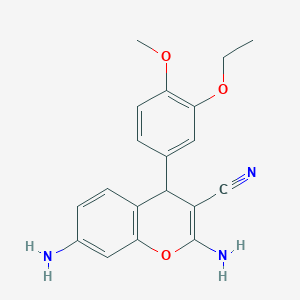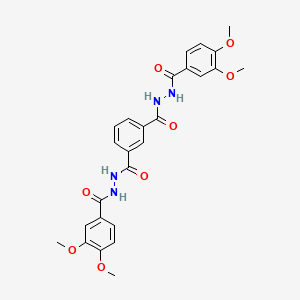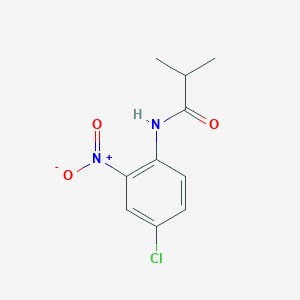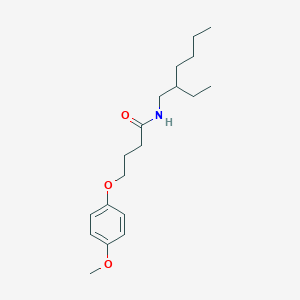
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which have been found to exhibit various biological activities. DMCC is a promising candidate for drug development due to its unique chemical structure and potential pharmacological properties.
Mecanismo De Acción
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile exerts its pharmacological effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile also acts as a free radical scavenger, preventing oxidative damage to cells. The exact mechanism of action of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile is still under investigation and requires further research.
Biochemical and Physiological Effects:
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to protect against oxidative stress, which is implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to exhibit low toxicity in vitro, making it a safe candidate for further research. However, 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has some limitations, including its relatively low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile. One potential area of research is the development of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile-based drugs for cancer therapy. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has shown promising results in preclinical studies as an antitumor agent, and further research is needed to evaluate its efficacy and safety in clinical trials. Another area of research is the development of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile-based fluorescent probes for biological imaging. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has unique fluorescence properties that make it a potential candidate for imaging applications. Finally, further research is needed to elucidate the exact mechanism of action of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that starts with the reaction of 3-ethoxy-4-methoxybenzaldehyde with malononitrile to form a β-enaminone intermediate. The intermediate is then reacted with 2,7-diaminofluorene in the presence of a catalytic amount of acetic acid to yield 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile. The synthesis of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has also been studied for its potential use as a fluorescent probe for biological imaging.
Propiedades
IUPAC Name |
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-17-8-11(4-7-15(17)23-2)18-13-6-5-12(21)9-16(13)25-19(22)14(18)10-20/h4-9,18H,3,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRQLWEWVNXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)


![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
